molecular formula C12H14Cl3NO2 B14755703 4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one CAS No. 839-38-3

4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one

Cat. No.: B14755703
CAS No.: 839-38-3
M. Wt: 310.6 g/mol
InChI Key: LPNOIGBZBKTOSW-UHFFFAOYSA-N
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Description

4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one is an organic compound characterized by its unique structure, which includes a benzylamino group, a trichloromethyl group, and a hydroxyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one typically involves the reaction of benzylamine with a suitable trichloromethyl ketone precursor. One common method includes the following steps:

    Starting Material: The process begins with the selection of a trichloromethyl ketone, such as 1,1,1-trichloroacetone.

    Reaction with Benzylamine: The trichloromethyl ketone is reacted with benzylamine in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using an oxidizing agent like hydrogen peroxide to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-(Benzylamino)-1,1,1-trichloropentan-2-one or 4-(Benzylamino)-1,1,1-trichloropentanoic acid.

    Reduction: Formation of 4-(Benzylamino)-1,1-dichloro-4-hydroxypentan-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloromethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with biological molecules, contributing to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylamino)-1,1,1-trichlorobutan-2-one: Similar structure but with a shorter carbon chain.

    4-(Benzylamino)-1,1,1-trichloropentan-2-ol: Similar structure but with a hydroxyl group on a different carbon.

    4-(Benzylamino)-1,1,1-trichlorohexan-2-one: Similar structure but with a longer carbon chain.

Uniqueness

4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a benzylamino group with a trichloromethyl and hydroxyl group on a pentanone backbone provides a distinct chemical profile that can be exploited for various applications.

Properties

CAS No.

839-38-3

Molecular Formula

C12H14Cl3NO2

Molecular Weight

310.6 g/mol

IUPAC Name

4-(benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one

InChI

InChI=1S/C12H14Cl3NO2/c1-11(18,7-10(17)12(13,14)15)16-8-9-5-3-2-4-6-9/h2-6,16,18H,7-8H2,1H3

InChI Key

LPNOIGBZBKTOSW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C(Cl)(Cl)Cl)(NCC1=CC=CC=C1)O

Origin of Product

United States

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